molecular formula C18H11Cl3N4O2S B8084543 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine

2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine

Cat. No.: B8084543
M. Wt: 453.7 g/mol
InChI Key: RAIXIVCKJURNDY-AQHIEDMUSA-N
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Description

2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorobenzylthio and dichloroisonicotinoyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine typically involves multiple stepsThe final step involves the addition of the dichloroisonicotinoyloxy group via an oxime formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloropyridin-4-yl)oxy]imino]methyl)pyrimidine
  • 2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloropyridin-3-yl)oxy]imino]methyl)pyrimidine

Uniqueness

2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzylthio and dichloroisonicotinoyloxy groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

[(Z)-[2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]methylideneamino] 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4O2S/c19-13-3-1-11(2-4-13)10-28-18-22-6-5-14(24-18)9-23-27-17(26)12-7-15(20)25-16(21)8-12/h1-9H,10H2/b23-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIXIVCKJURNDY-AQHIEDMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=N2)C=NOC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=CC(=N2)/C=N\OC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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